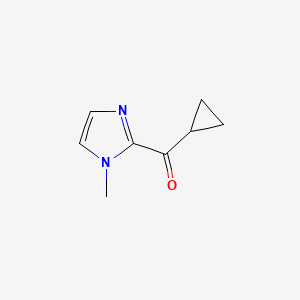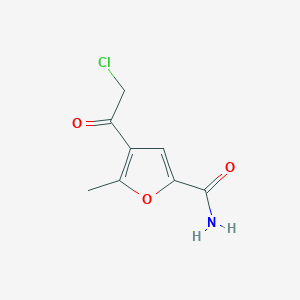
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one
Übersicht
Beschreibung
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one, also known as BIMMP, is an organic compound that is widely used in scientific research. It is a member of the pyridine family and has a molecular weight of 446.37 g/mol. BIMMP has been used in a variety of scientific research applications, including as a catalyst, in organic synthesis, and as a reagent in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound and related derivatives have been synthesized and characterized for their potential as intermediates in the development of pharmaceuticals and materials science. For example, studies have detailed the synthesis of bromo and iodo pyridine derivatives, exploring their structural properties and reactivity patterns. Such research facilitates the exploration of novel compounds with potential applications in drug development and material synthesis (Gallati et al., 2020), (Hirokawa et al., 2000).
Biological Activity
- Research into the biological activity of bromo and iodo pyridine derivatives has revealed their potential in targeting specific cancer cell lines, demonstrating cytotoxic activities that may be beneficial in developing new anticancer agents. For instance, certain complexes containing methoxypyridinyl residues have shown activity against cisplatin-resistant ovarian cancer cell lines, highlighting their promise for further pharmacological studies (Gallati et al., 2020).
Material Science Applications
- The compound and its analogs have also been investigated for their roles in material science, particularly in the synthesis of coordination polymers and crystal engineering. These studies contribute to the understanding of molecular interactions and the development of materials with specific properties (Hu et al., 2003), (Logothetis et al., 2004).
Catalytic Applications
- Palladium nanoparticles supported on polyvinylpyridine have shown high catalytic activity in Heck C-C coupling reactions, demonstrating the potential of bromo and iodo pyridine derivatives in facilitating organic transformations. This research has implications for the development of efficient and environmentally friendly catalytic processes (Evangelisti et al., 2009).
Eigenschaften
IUPAC Name |
2-bromo-5-iodo-3-methoxy-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2/c1-10-3-4(9)5(11)6(12-2)7(10)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHMTPOFIPZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1Br)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)

![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)



![2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1527904.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
